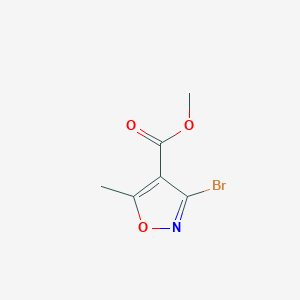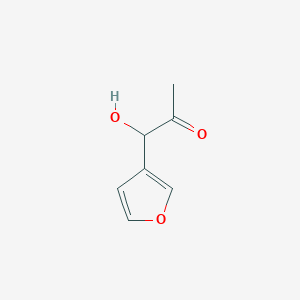
1-(Furan-3-yl)-1-hydroxypropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-yl)-1-hydroxypropan-2-one, also known as furanone, is a chemical compound with a furan ring and a ketone group. It has been widely studied for its potential applications in various fields, including food, medicine, and agriculture.
Mécanisme D'action
The mechanism of action of 1-(Furan-3-yl)-1-hydroxypropan-2-one is not fully understood, but it is believed to involve the inhibition of quorum sensing, a cell-to-cell communication system that regulates bacterial gene expression. By disrupting quorum sensing, 1-(Furan-3-yl)-1-hydroxypropan-2-one can interfere with bacterial virulence and biofilm formation, leading to reduced pathogenicity and increased susceptibility to antibiotics.
Effets Biochimiques Et Physiologiques
Furanone has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In bacteria, 1-(Furan-3-yl)-1-hydroxypropan-2-one can inhibit the production of virulence factors, such as exopolysaccharides and proteases, leading to reduced pathogenicity. In plants, 1-(Furan-3-yl)-1-hydroxypropan-2-one can induce the expression of defense-related genes, leading to increased resistance to pathogens. In mammals, 1-(Furan-3-yl)-1-hydroxypropan-2-one has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Furanone has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. However, its hydrophobic nature and low solubility in water can limit its application in some experiments. In addition, the concentration and exposure time of 1-(Furan-3-yl)-1-hydroxypropan-2-one need to be carefully controlled to avoid non-specific effects and toxicity.
Orientations Futures
There are several future directions for the research on 1-(Furan-3-yl)-1-hydroxypropan-2-one. First, the mechanism of action of 1-(Furan-3-yl)-1-hydroxypropan-2-one needs to be further elucidated to optimize its application in different fields. Second, the synthesis method of 1-(Furan-3-yl)-1-hydroxypropan-2-one needs to be improved to increase the yield and purity. Third, the potential applications of 1-(Furan-3-yl)-1-hydroxypropan-2-one in medicine and agriculture need to be explored further to develop new drugs and biocontrol agents. Finally, the toxicity and environmental impact of 1-(Furan-3-yl)-1-hydroxypropan-2-one need to be evaluated to ensure its safe use in different applications.
In conclusion, 1-(Furan-3-yl)-1-hydroxypropan-2-one is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(Furan-3-yl)-1-hydroxypropan-2-one is needed to fully realize its potential in different fields.
Méthodes De Synthèse
Furanone can be synthesized through various methods, including the reaction between 3-furaldehyde and ethyl acetoacetate in the presence of a base, or the reaction between furfural and diethyl malonate in the presence of a catalyst. The yield and purity of 1-(Furan-3-yl)-1-hydroxypropan-2-one can be optimized through different reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
Furanone has been widely studied for its potential applications in different fields. In food, it has been used as a flavoring agent due to its sweet, caramel-like aroma. In medicine, 1-(Furan-3-yl)-1-hydroxypropan-2-one has been reported to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. In agriculture, 1-(Furan-3-yl)-1-hydroxypropan-2-one has been shown to inhibit the growth of various plant pathogens, making it a promising biocontrol agent.
Propriétés
Numéro CAS |
175879-34-2 |
|---|---|
Nom du produit |
1-(Furan-3-yl)-1-hydroxypropan-2-one |
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
1-(furan-3-yl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-2-3-10-4-6/h2-4,7,9H,1H3 |
Clé InChI |
XLSDBGWIGPPQRC-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=COC=C1)O |
SMILES canonique |
CC(=O)C(C1=COC=C1)O |
Synonymes |
2-Propanone, 1-(3-furanyl)-1-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



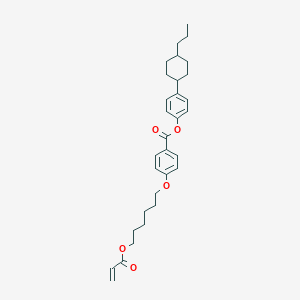
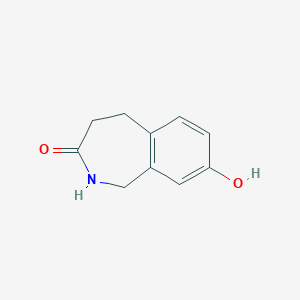
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
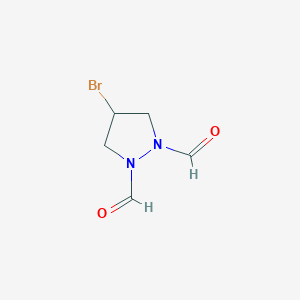
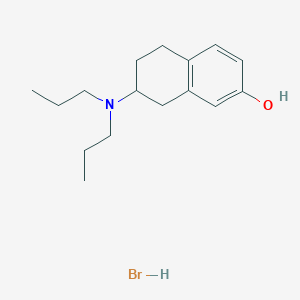
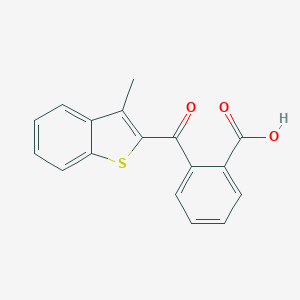
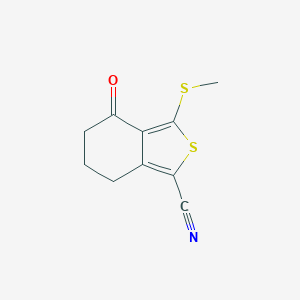

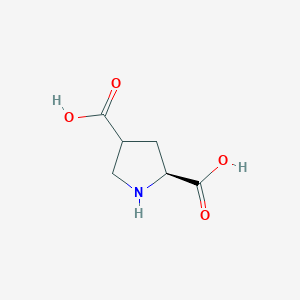
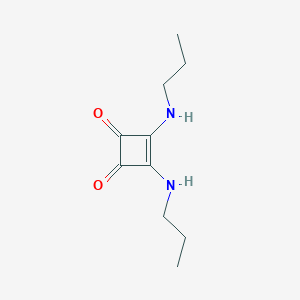
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

